3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
(1/'S,2/'S)-Nicotine-1/'-oxide is a stereoisomer of the naturally occurring nicotine metabolite, nicotine-1/'-N-oxide. Nicotine-1/'-N-oxide is a potential intermediate in the N-demethylation of nicotine.
Brand Name:
Vulcanchem
CAS No.:
51095-86-4
VCID:
VC0013763
InChI:
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1
SMILES:
C[N+]1(CCCC1C2=CN=CC=C2)[O-]
Molecular Formula:
C10H14N2O
Molecular Weight:
178.23 g/mol
3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
CAS No.: 51095-86-4
Reference Standards
VCID: VC0013763
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
CAS No. | 51095-86-4 |
---|---|
Product Name | 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine |
Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 3-[(1S,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine |
Standard InChI | InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1 |
Standard InChIKey | RWFBQHICRCUQJJ-JQWIXIFHSA-N |
Isomeric SMILES | C[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] |
SMILES | C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
Canonical SMILES | C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
Appearance | Oil |
Description | (1/'S,2/'S)-Nicotine-1/'-oxide is a stereoisomer of the naturally occurring nicotine metabolite, nicotine-1/'-N-oxide. Nicotine-1/'-N-oxide is a potential intermediate in the N-demethylation of nicotine. |
Synonyms | (1’S,2’S)-trans-Nicotine 1’-Oxide; 3-[(1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl]pyridine; (1S-cis)-3-(1-Methyl-2-pyrrolidinyl)pyridine N-Oxide; (1S,2S)-syn-Nicotine N’-oxide; (1’S,2’S)-trans-Nicotine-1’-N-oxide; 3-[(1S,2S)-1-Methyl-1-oxido-2-pyrrolidin |
PubChem Compound | 12313859 |
Last Modified | Nov 11 2021 |
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